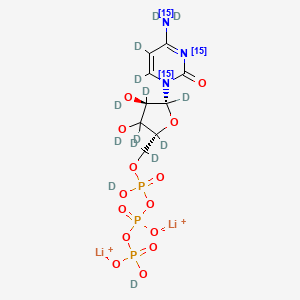
Cytidine-5'-triphosphate-15N3,d14 (dilithium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cytidine-5’-triphosphate-15N3,d14 (dilithium) is a nucleoside triphosphate that serves as a building block for nucleotides and nucleic acids. It is labeled with deuterium and nitrogen-15 isotopes, making it useful in various research applications. This compound is essential in the de novo pyrimidine biosynthetic pathway and plays a crucial role in lipid biosynthesis .
準備方法
Synthetic Routes and Reaction Conditions
Cytidine-5’-triphosphate-15N3,d14 (dilithium) is synthesized through the catalytic formation of cytidine-5’-triphosphate from uridine-5’-triphosphate. The reaction is catalyzed by cytidine triphosphate synthase . The process involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and nitrogen (15N) into the cytidine-5’-triphosphate molecule .
Industrial Production Methods
Industrial production of cytidine-5’-triphosphate-15N3,d14 (dilithium) involves large-scale synthesis using similar catalytic processes. The production is carefully controlled to ensure high purity and isotopic labeling efficiency. The compound is typically produced in solution form and stored at low temperatures to maintain stability .
化学反応の分析
Types of Reactions
Cytidine-5’-triphosphate-15N3,d14 (dilithium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can lead to the formation of oxidized derivatives.
Reduction: This reaction involves the gain of electrons, potentially forming reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often used in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., ammonia). The reactions are typically conducted under controlled conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various derivatives of cytidine-5’-triphosphate, which can be used in further biochemical and pharmaceutical applications .
科学的研究の応用
Cytidine-5’-triphosphate-15N3,d14 (dilithium) has a wide range of scientific research applications:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantitation in chemical reactions.
Biology: Plays a crucial role in nucleotide and nucleic acid synthesis, essential for DNA and RNA research.
Medicine: Used in the study of metabolic pathways and the development of nucleotide-based therapies.
Industry: Employed in the production of labeled biomolecules for various industrial applications
作用機序
Cytidine-5’-triphosphate-15N3,d14 (dilithium) exerts its effects by serving as a substrate for cytidine triphosphate synthase, catalyzing the formation of cytidine-5’-triphosphate from uridine-5’-triphosphate. This process is essential for the de novo pyrimidine biosynthetic pathway. The compound also participates in lipid biosynthesis, contributing to the formation of phospholipids and other essential biomolecules .
類似化合物との比較
Similar Compounds
- Cytidine-5’-triphosphate-15N3 dilithium
- Cytidine-5’-triphosphate-d14 disodium
- Cytidine-5’-triphosphate-13C,d1 dilithium
- Cytidine-5’-triphosphate-13C9 dilithium
Uniqueness
Cytidine-5’-triphosphate-15N3,d14 (dilithium) is unique due to its dual isotopic labeling with deuterium and nitrogen-15. This dual labeling enhances its utility in tracing and quantitation studies, providing more detailed insights into biochemical pathways compared to singly labeled compounds .
特性
分子式 |
C9H14Li2N3O14P3 |
|---|---|
分子量 |
512.1 g/mol |
IUPAC名 |
dilithium;deuterio [[deuteriooxy-[dideuterio-[(2R,4R,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H16N3O14P3.2Li/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6?,7-,8-;;/m1../s1/i1D,2D,3D2,4D,6D,7D,8D,10+1,11+1,12+1,13D,14D;;/hD4 |
InChIキー |
OFXQOIVYFQDFTK-VSZJVJSHSA-L |
異性体SMILES |
[2H]C1=C([15N](C(=O)[15N]=C1[15N]([2H])[2H])[C@]2([C@](C([C@@](O2)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)([O-])OP(=O)([O-])O[2H])([2H])O[2H])([2H])O[2H])[2H])[2H].[Li+].[Li+] |
正規SMILES |
[Li+].[Li+].C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





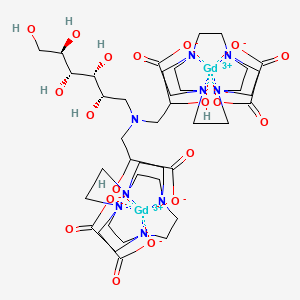

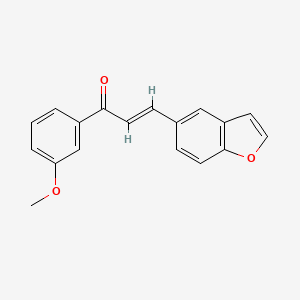
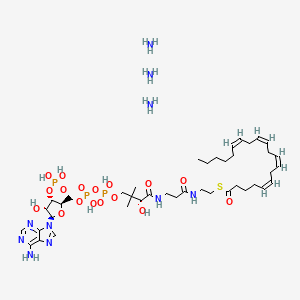
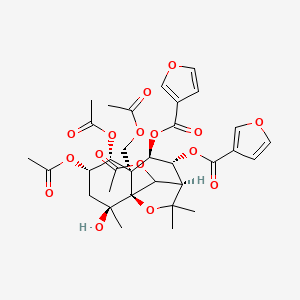
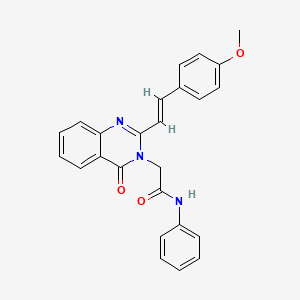


![5H-Benzofuro[3,2-c]carbazole-d10](/img/structure/B12379518.png)
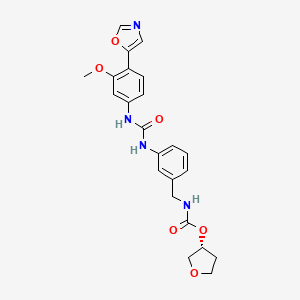
![[(1R)-1-[3-[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethyl-methylamino]-2-oxoethoxy]phenyl]-3-(3,4-dimethoxyphenyl)propyl] 1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B12379522.png)
